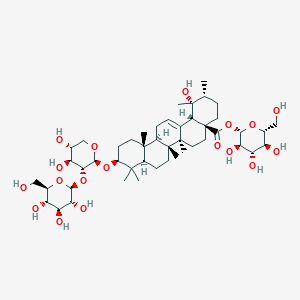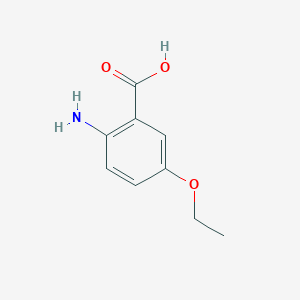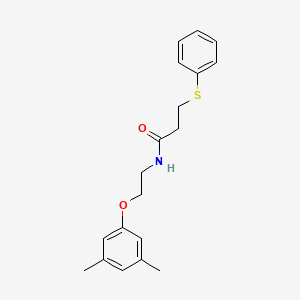
4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an allyloxy group, an ethoxy group, and an iodine atom attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific molecular pathways.
Materials Science: The compound can be used in the design of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-ethoxy-5-iodobenzaldehyde.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in dimethylformamide (DMF) or KCN in aqueous ethanol.
Major Products
Oxidation: 4-(Allyloxy)-3-ethoxy-5-iodobenzoic acid.
Reduction: 4-(Allyloxy)-3-ethoxy-5-iodobenzyl alcohol.
Substitution: 4-(Allyloxy)-3-ethoxy-5-azidobenzaldehyde or 4-(Allyloxy)-3-ethoxy-5-cyanobenzaldehyde.
Wirkmechanismus
The mechanism of action of 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Targets: It can interact with various molecular targets, including proteins and nucleic acids, through covalent or non-covalent interactions.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Allyloxy)-2-hydroxybenzophenone: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-(Allyloxy)benzaldehyde: Lacks the ethoxy and iodine substituents.
4-(Allyloxy)-3-methylbenzaldehyde: Contains a methyl group instead of an ethoxy group.
Uniqueness
4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the iodine atom allows for further functionalization through substitution reactions, while the allyloxy and ethoxy groups provide additional sites for chemical modification.
Eigenschaften
IUPAC Name |
3-ethoxy-5-iodo-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOKYIBWDDHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide](/img/structure/B2491074.png)

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)


![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)


![ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2491088.png)
![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)
